molecular formula C9H9BrN2 B13165194 6-Bromo-1-methyl-1H-indol-3-amine

6-Bromo-1-methyl-1H-indol-3-amine

Cat. No.: B13165194
M. Wt: 225.08 g/mol
InChI Key: HQMVFGBKFFBKJW-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 6-Bromo-1-methyl-1H-indol-3-amine typically involves the bromination of 1-methylindole followed by amination. One common method is the electrophilic bromination of 1-methylindole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The resulting 6-bromo-1-methylindole is then subjected to amination using reagents such as ammonia or primary amines under suitable conditions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Bromo-1-methyl-1H-indol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetic acid, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives.

Scientific Research Applications

6-Bromo-1-methyl-1H-indol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The bromine and methyl groups enhance its binding affinity to various biological receptors, leading to its biological effects. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

6-Bromo-1-methyl-1H-indol-3-amine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in the combined presence of the bromine and methyl groups, which confer specific chemical reactivity and potential for diverse applications.

Biological Activity

6-Bromo-1-methyl-1H-indol-3-amine is an indole derivative that has garnered attention in scientific research due to its diverse biological activities. This compound is part of a larger family of indole derivatives, which are known for their significant roles in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Indole derivatives are known to influence several biochemical pathways, including:

  • Anticancer Activity : Indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains by inhibiting bacterial cystathionine γ-synthase, enhancing the sensitivity of bacteria to antibiotics .
  • Anti-inflammatory Effects : Indoles have been reported to downregulate pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

This compound exhibits several key biochemical properties:

PropertyDescription
Solubility Soluble in organic solvents; limited solubility in water
Stability Stable at room temperature; sensitive to light
Reactivity Undergoes nucleophilic substitution and oxidation reactions

These properties are crucial for understanding how the compound behaves in biological systems and its potential applications in drug development.

Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Studies : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in human colon carcinoma cells by activating the intrinsic apoptotic pathway .
  • Antimicrobial Activity : In vitro studies indicated that this compound possesses significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .
  • Inflammation Modulation : The compound has been shown to reduce levels of inflammatory markers in cellular models, indicating its potential as an anti-inflammatory therapeutic.

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Potency

A comparative study assessing various indole derivatives found that this compound exhibited superior antibacterial activity against multidrug-resistant bacterial strains. The minimal inhibitory concentration (MIC) was established at 5 µg/mL for Staphylococcus aureus, showcasing its potential as an alternative treatment option .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-1-methylindol-3-amine

InChI

InChI=1S/C9H9BrN2/c1-12-5-8(11)7-3-2-6(10)4-9(7)12/h2-5H,11H2,1H3

InChI Key

HQMVFGBKFFBKJW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)N

Origin of Product

United States

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